

N-Acetyladenosine molecular structure and CAS number.

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N-Acetyladenosine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyladenosine (ac6A) is a naturally occurring modified nucleoside, an analogue of adenosine, that has garnered significant interest within the scientific community.[1][2][3] Initially identified as a component of transfer RNA (tRNA) in thermophilic organisms, its role has expanded to encompass potential therapeutic applications, particularly in oncology.[1][4] This technical guide provides a detailed overview of the molecular characteristics, biological significance, and experimental methodologies related to **N-Acetyladenosine**, serving as a vital resource for researchers in drug discovery and molecular biology.

Molecular Structure and Physicochemical Properties

N-Acetyladenosine is characterized by an acetyl group attached to the exocyclic amine at the N6 position of the adenine base. This modification distinguishes it from its parent molecule, adenosine.

Chemical Structure:



• IUPAC Name: N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide

Molecular Formula: C12H15N5O5

• CAS Number: 16265-37-5

A summary of its key quantitative data is presented in the table below.

Property	Value	Referen
CAS Number	16265-37-5	
Molecular Formula	C12H15N5O5	•
Molecular Weight	309.28 g/mol	•
Appearance	White to Off-white Powder	
Solubility	Soluble in DMF, DMSO, Ethanol, Methanol	-
Storage	Store at -20 °C	
Purity	≥95%	•
Canonical SMILES	CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O	-
InChlKey	SLLVJTURCPWLTP- WOUKDFQISA-N	-

Biological Significance and Therapeutic Potential

N-Acetyladenosine has demonstrated a range of biological activities, making it a molecule of interest for therapeutic development.

Role as a Modified Nucleoside in tRNA

N-Acetyladenosine has been identified as a post-transcriptionally modified nucleoside in the tRNA of certain organisms, such as the archaeal methanogen Methanopyrus kandleri. These



modifications in tRNA are crucial for influencing the molecule's tertiary structure, stability, and coding properties.

Anticancer Activity and Apoptosis Induction

A significant area of research for **N-Acetyladenosine** is its potential as an anticancer agent. As a nucleoside analog, it has been shown to inhibit the growth of malignant cells and induce apoptosis. While the precise signaling pathway for **N-Acetyladenosine**-induced apoptosis is still under investigation, it is hypothesized to share mechanisms with other adenosine analogs which can involve the activation of intrinsic apoptotic pathways. Adenosine itself has been shown to induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins and stimulating the release of cytochrome c, acting through pathways such as the PI3K/Akt/mTOR signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of **N-Acetyladenosine**.

Synthesis of N-Acetyladenosine

A common method for the synthesis of **N-Acetyladenosine** and its derivatives involves the regioselective alkylation of a protected adenosine precursor.

Objective: To synthesize **N-Acetyladenosine** from adenosine.

Materials:

- Adenosine
- Acetic anhydride
- Pyridine
- Methanol
- Imidazole



- Silica gel for column chromatography
- Ethyl acetate
- Hexane

Procedure:

- Protection of Adenosine:
 - Dissolve adenosine in pyridine.
 - Add an excess of acetic anhydride to the solution at 0°C.
 - Allow the reaction to warm to room temperature and stir for 24 hours. This results in the peracetylation of the ribose hydroxyl groups and the N6-amino group.
- Selective N-deacetylation:
 - The resulting pentaacetylated adenosine is then selectively N-deacetylated.
 - Dissolve the crude product in methanol containing imidazole.
 - Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC)
 until the desired N6-acetyl-2',3',5'-tri-O-acetyladenosine is formed.
- Deprotection of Ribose Hydroxyl Groups:
 - The tri-O-acetylated intermediate is then subjected to deacetylation of the ribose hydroxyls.
 - This can be achieved by treatment with methanolic ammonia or a mild base.
- Purification:
 - The final product, N-Acetyladenosine, is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.



The structure and purity of the synthesized compound should be confirmed by 1H NMR,
 13C NMR, and mass spectrometry.

Quantitative Analysis by HILIC-MS/MS

Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) is a sensitive method for the quantitative analysis of modified nucleosides like **N- Acetyladenosine** in biological samples.

Objective: To quantify the concentration of **N-Acetyladenosine** in a biological matrix (e.g., serum).

Materials:

- Biological sample (e.g., serum)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Water (H2O) with 0.1% formic acid
- Isotope-labeled internal standard (e.g., 13C-labeled **N-Acetyladenosine**)
- HILIC column

Procedure:

- Sample Preparation:
 - Thaw the serum sample on ice.
 - Spike the sample with the isotope-labeled internal standard.
 - Precipitate proteins by adding a 2:1 (v/v) mixture of pre-chilled methanol and acetonitrile.
 - Vortex the mixture and incubate at -20°C for 2 hours.
 - Centrifuge at 13,000 rpm for 15 minutes at 4°C.

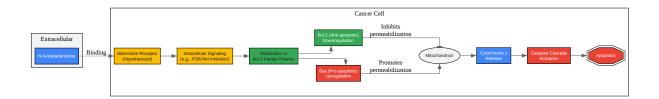


- Collect the supernatant and evaporate to dryness under vacuum.
- Reconstitute the dried sample in an appropriate solvent, such as 9:1 (v/v) acetonitrile/water.
- HILIC-MS/MS Analysis:
 - Inject the prepared sample into the HILIC-MS/MS system.
 - Use a HILIC column for chromatographic separation.
 - The mobile phase can consist of a gradient of acetonitrile and water with a formic acid modifier.
 - Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both
 N-Acetyladenosine and its internal standard in multiple reaction monitoring (MRM) mode.
- Data Analysis:
 - Quantify the concentration of N-Acetyladenosine by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a proposed signaling pathway for **N-Acetyladenosine**-induced apoptosis and a typical experimental workflow for its synthesis and characterization.

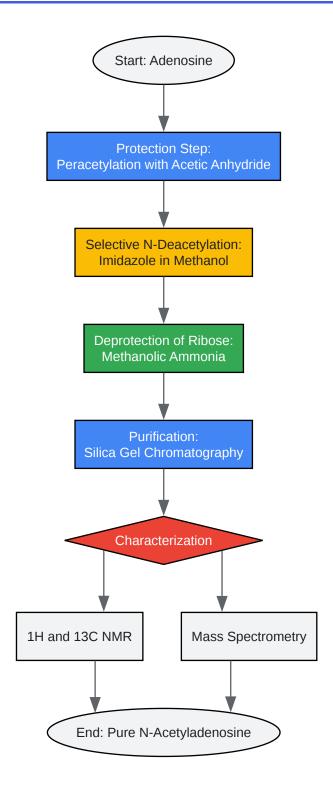




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Caption: Proposed signaling pathway for **N-Acetyladenosine**-induced apoptosis in cancer cells.





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Caption: Experimental workflow for the synthesis and characterization of **N-Acetyladenosine**.



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- To cite this document: BenchChem. [N-Acetyladenosine molecular structure and CAS number.]. BenchChem, [2025]. [Online PDF]. Available at:
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